molecular formula C12H8N2S B1581599 Benzothiazole, 2-(2-pyridyl)- CAS No. 716-80-3

Benzothiazole, 2-(2-pyridyl)-

Cat. No. B1581599
CAS RN: 716-80-3
M. Wt: 212.27 g/mol
InChI Key: XSWCYXIBEZMXMM-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(2-pyridyl)- is a member of benzothiazoles . It has been used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex .


Synthesis Analysis

The synthesis of 2-(2-pyridyl)benzothiazole complexes with transition metals (CoII, NiII, and CuII) has been studied . The synthesis and structural characterization of ruthenium complexes supported by 2-(2-pyridyl)benzoazole ligands have also been reported .


Molecular Structure Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Chemical Reactions Analysis

The synthesis of 2-aryl benzothiazole derivatives has been achieved by the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of catalytic amount of molecular I2, tert-butoxide and pyridine under reflux conditions .


Physical And Chemical Properties Analysis

Three new 2-(2-pyridyl)benzothiazole derivatives, namely 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT), 2-(benzothiazol-2-yl)pyridin-5-ol (HPYBT) and 2-(pyridin-2-yl)benzothiazole (PYBT), have been synthesized and tested for their potentiality to impart corrosion resistance to mild steel exposed to 1 M aqueous HCl .

Scientific Research Applications

1. Role in Medicinal Chemistry and Chemotherapeutics

2-(2-Pyridyl)benzothiazole and its derivatives are prominent in medicinal chemistry due to their broad pharmacological properties. These compounds are integral in the search for new therapeutics, particularly as potential chemotherapeutics. They offer a high degree of structural diversity, which is crucial for the development of novel drugs. Several benzothiazole-based compounds have been utilized as clinical drugs for treating various diseases with high therapeutic efficacy (Elgemeie et al., 2020).

2. Synthesis and Properties in Chemistry

Benzothiazole compounds like 2-(2-Pyridyl)benzothiazole have diverse chemical properties, making them a subject of interest in different branches of chemistry. These compounds are used in the synthesis of complex compounds, displaying notable properties such as spectroscopic, structural, and magnetic characteristics. Their unique chemical behavior opens avenues for further research in unknown analogs (Boča et al., 2011).

3. Radiopharmaceutical Applications

2-(2-Pyridyl)benzothiazole derivatives have been explored for their potential in developing radiopharmaceuticals for tumor imaging, radiotherapy, and in vivo diagnosis of Alzheimer's disease. These compounds form stable, neutral, and lipophilic complexes with certain metals, which are crucial characteristics for radiopharmaceuticals (Tzanopoulou et al., 2006).

4. Antimicrobial Properties

The antimicrobial properties of benzothiazoles, including 2-(2-Pyridyl)benzothiazole derivatives, have been studied extensively. These compounds exhibit significant activity against various bacterial and fungal pathogens. Their structures and antimicrobial effects have been investigated, suggesting their potential as antibacterial and antifungal agents (Patel & Agravat, 2007).

5. Aryl Hydrocarbon Receptor Modulation

Benzothiazoles, including 2-aryl and 2-pyridinylbenzothiazoles, have been studied for their ability to modulate the Aryl Hydrocarbon Receptor (AhR). Some derivatives have shown significant AhR-mediated transcription, which is relevant in the context of their antimicrobial and biofilm eradication activities. These findings suggest a potential for benzothiazoles in modulating biological pathways through AhR activation (Goya-Jorge et al., 2020).

6. Antitumor Activity

Several 2-(2-Pyridyl)benzothiazole compounds have been synthesized and evaluated for their antitumor activities. Studies reveal that many of these compounds exhibit potent effects on various tumor cell lines, with some showing promising results compared to standard antitumor agents. The structural features of these compounds contribute to their effectiveness in inhibiting tumor growth (Liu, Chang, & Liu, 2013).

Safety And Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Similarly, 2-(2-Pyridyl)benzimidazole is harmful if swallowed and can cause skin irritation and serious eye irritation .

Future Directions

The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

properties

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWCYXIBEZMXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221834
Record name Benzothiazole, 2-(2-pyridyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-(2-pyridyl)-

CAS RN

716-80-3
Record name 2-(2-Pyridinyl)benzothiazole
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Record name Benzothiazole, 2-(2-pyridyl)-
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Record name BENZOTHIAZOLE, 2-(2-PYRIDYL)-
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Record name Benzothiazole, 2-(2-pyridyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridinyl)benzothiazole
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Synthesis routes and methods

Procedure details

To a solution of polyphosphoric acid ethyl ester (PPE) 360 g in 600 ml of CHCl3 is added o-aminothiophenol 36.9 g, 0.30 mole and picolinic acid 55.5 g, 0.45 mole. The resulting solution is heated at reflux for 1 hour. The solvent is removed in vacuo, and the residue poured onto 1500 cc of ice-water. The pH of the aqueous mixture is adjusted to 10, and it is then extracted three times with 500 cc portions of CHCl3. The extracts are dried (MgSO4); filtered; and concentrated to dryness. Recrystallization from acetonitrile yields 47.4 g of the title A compound in the form of white needles, m.p. 133°-134°.
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Malito - Annual Reports Section" A"(Inorganic Chemistry), 2003 - pubs.rsc.org
In 2002, there were some noteworthy advances in the area of homogeneous catalysis. As an example, several systems were investigated in relation to the polymerisation of ethylene. …
Number of citations: 5 pubs.rsc.org

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